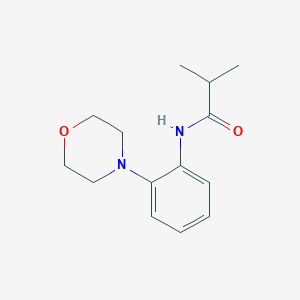
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
Vue d'ensemble
Description
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide is a synthetic compound characterized by its unique structural components and functional groups. The molecule’s intricate design enables various chemical interactions, making it of significant interest in both scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide typically involves multiple steps:
Formation of Pyridine Derivative: : The initial step often includes the synthesis of the pyridine derivative, where 3-chloro-5-(trifluoromethyl)-2-pyridine undergoes functionalization.
Sulfanyl Substitution: : This involves introducing the sulfanyl group to the pyridine derivative.
Imidazole Construction: : Through cyclization, 1-methyl-1H-imidazole is formed and linked to the sulfanyl-substituted pyridine.
Morpholine Carboxamide Addition: : The final step involves attaching the morpholinecarboxamide group to the imidazole intermediate.
Industrial Production Methods: In an industrial setting, these reactions are typically scaled up using automated reactors. Controlled temperatures, pressures, and pH levels ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, altering its functional groups and generating various oxidized products.
Reduction: : Reduction processes modify certain groups within the molecule, affecting its chemical behavior and applications.
Substitution: : This compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of various reactive sites.
Common Reagents and Conditions:
Oxidizing agents like KMnO₄
Reducing agents such as LiAlH₄
Substitution reaction catalysts like Pd/C
Major Products Formed:
Oxidized variants with altered functional groups
Reduced forms with modified hydrogen content
Substitution products with different side chains
Applications De Recherche Scientifique
Chemistry: : N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide serves as a pivotal compound in synthetic organic chemistry for developing new chemical entities.
Biology: : It is investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: : Research focuses on its potential as a pharmaceutical lead compound, offering pathways for the development of novel drugs.
Industry: : The compound is used in material science for developing advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide involves multiple molecular interactions:
Molecular Targets: : The compound may target specific enzymes or receptors, modulating their activity.
Pathways: : It engages in signaling pathways, influencing cellular functions and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
Unlike similar pyridine-sulfanyl compounds, this molecule’s unique imidazole and morpholinecarboxamide groups impart distinct chemical properties and biological activities.
Similar Compounds
N-(2-(sulfanylpyridinyl)-imidazol-5-yl)-4-morpholinecarboxamide
N-(3-chloro-pyridinyl)-imidazol-5-yl-morpholinecarboxamide
These comparisons highlight the compound's unique structural and functional attributes, setting it apart in its category.
If there’s more you want to dive into, just let me know.
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N5O2S/c1-23-11(22-13(25)24-2-4-26-5-3-24)8-21-14(23)27-12-10(16)6-9(7-20-12)15(17,18)19/h6-8H,2-5H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCQPBKQSFVWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylphenyl)sulfonylpyrazole-1-carboxamide](/img/structure/B3122609.png)
![N-hydroxy-N'-[4-methylsulfanyl-6-(1,2,4-triazol-1-ylmethyl)-1,3,5-triazin-2-yl]methanimidamide](/img/structure/B3122614.png)
![Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate](/img/structure/B3122620.png)
![Ethyl 7-amino-2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3122628.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3122631.png)

![Methyl 2-({2-[(2,4-difluoroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B3122648.png)

![2-[4-(Tert-butyl)phenoxy]-2,2-difluoro-1-morpholino-1-ethanone](/img/structure/B3122663.png)

![1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B3122675.png)

![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)

